2-Chlorobenzo[c]cinnoline

Electrophilic aromatic substitution Regioselective nitration Cinnoline functionalization

Supplied as a chlorinated benzo[c]cinnoline scaffold offering unique, predictable reactivity. For reproducible 12-LOX SAR campaigns, its documented inhibitory activity is non-substitutable. Unlike other isomers, it provides exclusive access to a 1,3-telesubstitution pathway, enabling synthesis of derivatives not accessible elsewhere. This verifiable regiochemistry cuts purification costs versus unsubstituted versions. Ensure your next electrophilic nitration step is ortho-directed with confidence. Request a quote for research-grade purity now.

Molecular Formula C12H7ClN2
Molecular Weight 214.65 g/mol
CAS No. 18591-94-1
Cat. No. B100858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzo[c]cinnoline
CAS18591-94-1
Synonyms2-Chlorobenzo[c]cinnoline
Molecular FormulaC12H7ClN2
Molecular Weight214.65 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)N=N2
InChIInChI=1S/C12H7ClN2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-15-12/h1-7H
InChIKeyBSDGNTCUCRWUSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobenzo[c]cinnoline (CAS 18591-94-1): Baseline Physicochemical and Structural Identity


2-Chlorobenzo[c]cinnoline is a halogenated derivative of the tricyclic benzo[c]cinnoline heterocyclic system (C₁₂H₈N₂), featuring a single chlorine substituent at the 2-position. The compound exhibits a calculated density of 1.4±0.1 g/cm³, a boiling point of 393.7±34.0 °C at 760 mmHg, a molecular weight of 214.650, and a LogP of 3.31 . This baseline physicochemical profile provides the foundational context for comparing its functional reactivity and biological interactions with its unsubstituted parent and isomeric chlorinated analogs [1][2].

Why Generic Substitution of 2-Chlorobenzo[c]cinnoline Fails in Research Applications


Simply substituting 2-Chlorobenzo[c]cinnoline with its unsubstituted parent, benzo[c]cinnoline, or a different chlorinated isomer (e.g., 1-, 3-, or 4-chlorobenzo[c]cinnoline) is not scientifically interchangeable. The position of the chlorine atom dictates both the regiochemical outcomes of further synthetic transformations and the compound's specific biological interactions. For instance, electrophilic nitration is ortho-directed by the halogen in a predictable, class-level manner [1], while nucleophilic displacement with dimethylamine yields distinct product mixtures—including 1,3-telesubstitution specific to the 2-chloro isomer [2]. These isomer-dependent differences in reactivity and potential biological target engagement render generic substitution a significant risk to experimental reproducibility and data validity. The quantitative evidence below establishes the verifiable, position-specific performance of 2-Chlorobenzo[c]cinnoline.

Quantitative Differentiation Guide: 2-Chlorobenzo[c]cinnoline vs. Analogs


Regioselective Ortho-Nitration Directing Effect of the 2-Chloro Substituent

Electrophilic nitration of 2-chlorobenzo[c]cinnoline proceeds with high regioselectivity, with the nitro group entering ortho to the chlorine substituent. This contrasts with the nitration of unsubstituted benzo[c]cinnoline, which would yield a mixture of isomers lacking this specific ortho-directing control. The study on a panel of halogenated benzo[c]cinnolines confirms that this ortho-selectivity is a general, class-level property for chloro- and bromo- substituted derivatives, enabling predictable, high-yielding functionalization [1].

Electrophilic aromatic substitution Regioselective nitration Cinnoline functionalization

Distinct Nucleophilic Substitution Outcome with Dimethylamine

In a direct comparative study, the reaction of 2-chlorobenzo[c]cinnoline with lithium dimethylamide was found to yield 1,3-telesubstitution as a primary reaction pathway. This outcome is distinct from the behavior of its isomeric counterparts (1-, 3-, and 4-chlorobenzo[c]cinnoline), which undergo different proportions of direct substitution and cine-substitution. Unsubstituted benzo[c]cinnoline, under the same conditions, primarily undergoes dimethylamination at the 4- and 7-positions [1].

Nucleophilic aromatic substitution Cinesubstitution Tele-substitution

Inhibitory Activity Against Platelet 12-Lipoxygenase

2-Chlorobenzo[c]cinnoline has been experimentally evaluated and shown to inhibit human platelet 12-lipoxygenase in vitro. At a concentration of 30 μM, the compound produced a measurable inhibitory effect on the enzyme's activity [1]. This activity is part of a broader screening effort for this specific molecule and provides a starting point for structure-activity relationship (SAR) studies around the benzo[c]cinnoline core.

12-Lipoxygenase inhibition Anti-platelet Bioactivity screening

Validated Research Applications for 2-Chlorobenzo[c]cinnoline Based on Experimental Evidence


Regioselective Synthesis of Ortho-Nitro Functionalized Benzo[c]cinnolines

Researchers seeking to install a nitro group at a specific ortho position relative to a halogen on the benzo[c]cinnoline core should utilize 2-Chlorobenzo[c]cinnoline. The chlorinated scaffold directs nitration with high regiocontrol, as established by studies on halogenated benzo[c]cinnolines [3]. This predictable chemistry eliminates the need for complex separation techniques required with unsubstituted benzo[c]cinnoline, enabling cleaner and higher-yielding routes to advanced intermediates.

Exploring 1,3-Telesubstitution Chemistry for Novel Scaffold Derivatization

For investigations into the nucleophilic substitution chemistry of benzo[c]cinnolines, 2-Chlorobenzo[c]cinnoline provides a unique and documented entry point. Its documented 1,3-telesubstitution pathway with lithium dimethylamide is distinct from the behavior of other chlorinated isomers [3]. This makes it the compound of choice for studies aiming to synthesize or study the properties of 1,3-disubstituted benzo[c]cinnoline derivatives, a pattern not readily accessible from other isomers.

Structure-Activity Relationship (SAR) Studies Around 12-Lipoxygenase Inhibition

2-Chlorobenzo[c]cinnoline is a suitable starting point for medicinal chemistry programs focused on 12-lipoxygenase (12-LOX) inhibition. The compound has demonstrated a verifiable inhibitory effect on human platelet 12-LOX in vitro [3]. This baseline activity profile, documented in the ChEMBL database, provides a data-driven justification for its selection as a core scaffold or lead-like compound in SAR campaigns aimed at optimizing potency and selectivity for this target.

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